molecular formula C13H21NO16S B7943500 (5)-2-(Carboxyamino)-2-deoxy-3-O--D-glucopyranuronosyl-4-O-sulf o--L-arabino-hexopyranose

(5)-2-(Carboxyamino)-2-deoxy-3-O--D-glucopyranuronosyl-4-O-sulf o--L-arabino-hexopyranose

Cat. No.: B7943500
M. Wt: 479.37 g/mol
InChI Key: SVZISYZJNFXEQQ-YLBYYDEWSA-N
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Description

(5)-2-(Carboxyamino)-2-deoxy-3-O–D-glucopyranuronosyl-4-O-sulfo–L-arabino-hexopyranose is a complex carbohydrate derivative. This compound is characterized by its unique structure, which includes a carboxyamino group, a deoxy sugar, and a sulfo group. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5)-2-(Carboxyamino)-2-deoxy-3-O–D-glucopyranuronosyl-4-O-sulfo–L-arabino-hexopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of sulfo and carboxyamino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5)-2-(Carboxyamino)-2-deoxy-3-O–D-glucopyranuronosyl-4-O-sulfo–L-arabino-hexopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5)-2-(Carboxyamino)-2-deoxy-3-O–D-glucopyranuronosyl-4-O-sulfo–L-arabino-hexopyranose involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Heparin: A well-known anticoagulant with a similar sulfo group.

    Chondroitin sulfate: A structural component of cartilage with similar glycosaminoglycan structure.

    Hyaluronic acid: A compound with similar carbohydrate backbone used in medical and cosmetic applications.

Uniqueness

(5)-2-(Carboxyamino)-2-deoxy-3-O–D-glucopyranuronosyl-4-O-sulfo–L-arabino-hexopyranose is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R)-3-(carboxyamino)-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO16S/c15-1-2-7(30-31(24,25)26)8(3(11(21)27-2)14-13(22)23)28-12-6(18)4(16)5(17)9(29-12)10(19)20/h2-9,11-12,14-18,21H,1H2,(H,19,20)(H,22,23)(H,24,25,26)/t2?,3-,4+,5+,6-,7+,8-,9+,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZISYZJNFXEQQ-YLBYYDEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OS(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OS(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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